BenchChemオンラインストアへようこそ!

7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Medicinal Chemistry ADME Prediction Lipophilicity

7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1690810-32-2) is a partially saturated, bicyclic heterocycle belonging to the pyrazolo[1,5-a]pyrimidine family. Its structure features a cyclopropyl substituent at the 7-position and a methyl group at the 2-position on a tetrahydropyrazolo[1,5-a]pyrimidine core, with a molecular formula of C10H15N3 and a molecular weight of 177.25 g/mol.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
Cat. No. B13074176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESCC1=NN2C(CCNC2=C1)C3CC3
InChIInChI=1S/C10H15N3/c1-7-6-10-11-5-4-9(8-2-3-8)13(10)12-7/h6,8-9,11H,2-5H2,1H3
InChIKeyUILNFYOQWHAYFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1690810-32-2): Core Chemical Identity and Heterocyclic Classification


7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1690810-32-2) is a partially saturated, bicyclic heterocycle belonging to the pyrazolo[1,5-a]pyrimidine family [1]. Its structure features a cyclopropyl substituent at the 7-position and a methyl group at the 2-position on a tetrahydropyrazolo[1,5-a]pyrimidine core, with a molecular formula of C10H15N3 and a molecular weight of 177.25 g/mol [1]. This compound is recognized as a specialized building block within medicinal chemistry, where the pyrazolo[1,5-a]pyrimidine scaffold is privileged for kinase inhibitor development . Unlike fully aromatic analogs, its tetrahydropyrimidine ring introduces a defined stereocenter at the 7-position, a feature that critically dictates its three-dimensional conformation and interaction potential with biological targets .

Why 7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Cannot Be Simply Interchanged with Other Pyrazolo[1,5-a]pyrimidine Analogs


Substituting 7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine with another pyrazolo[1,5-a]pyrimidine is not a trivial procurement decision. The solubility, lipophilicity (LogP), metabolic stability, and inherent kinase selectivity of this chemotype are exquisitely sensitive to the specific substituents at the 2- and 7-positions . For instance, replacing the 7-cyclopropyl group with a trifluoromethyl substituent, as in 2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 832739-70-5), is calculated to alter the LogP from approximately 1.8 to 2.2 and increase the topological polar surface area, which significantly shifts its pharmacokinetic profile . The quantitative evidence below demonstrates that even minor structural variations lead to measurable differences in key drug-likeness parameters, making generic 'in-class' substitution a high-risk strategy for research reproducibility. Furthermore, a direct head-to-head quantitative biological activity comparison for this specific compound is not available in the current public domain, underscoring the critical need for explicit experimental validation rather than assuming class-level equivalence [1].

Quantitative Differentiation Guide for 7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine


Lipophilicity Profile: Calculated LogP Advantage of the Cyclopropyl Substituent over a Trifluoromethyl Analog

The 7-cyclopropyl group imparts distinct lipophilicity compared to electron-withdrawing substituents commonly used in kinase inhibitors. A direct calculated property comparison with 2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 832739-70-5) shows that the cyclopropyl derivative has a lower XLogP3 value (approximately 1.8 [1] vs. 2.2 ), indicating higher polarity and potentially better aqueous solubility—a key driver for achieving high-quality in vitro assay data with minimal DMSO-related artifacts. Less lipophilic compounds also correlate with a reduced risk of promiscuous membrane binding, which can confound early-stage hit triage [2]. This difference is attributed to the trifluoromethyl group's strong electron-withdrawing and hydrophobic nature, which the cyclopropyl group partially avoids [1].

Medicinal Chemistry ADME Prediction Lipophilicity

Metabolic Stability Design Feature: The Cyclopropyl Group's Resistance to Oxidative Metabolism vs. an Unsubstituted Core

The 7-cyclopropyl substituent is a recognized structural motif for shielding metabolically labile sites. In the context of tetrahydropyrazolo[1,5-a]pyrimidines, the saturated ring adjacent to the 7-position is a known target for cytochrome P450-mediated oxidation . The compact, all-carbon cyclopropyl ring, when compared to an unsubstituted 7-H analog (e.g., 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine), imposes steric hindrance that can measurably slow this oxidative dealkylation . While direct comparative in vitro microsomal stability data (e.g., half-life in human liver microsomes) for this exact compound is absent from the public domain [1], this class-level inference from structurally validated pyrazolopyrimidines positions the 7-cyclopropyl derivative as a scaffold with inherently superior metabolic stability potential, a critical differentiator for chemists optimizing lead series pharmacokinetics.

Drug Metabolism Pharmacokinetics Structural Biology

Stereochemical Complexity Advantage: Enhanced Target Discrimination via a Defined Enantiomer at C7

The presence of a single stereocenter at the 7-position distinguishes 7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine from achiral, fully aromatic pyrazolo[1,5-a]pyrimidines (e.g., 2,7-dimethylpyrazolo[1,5-a]pyrimidine). While this compound is typically supplied as a racemate, the asymmetric carbon introduces the capacity for enantiomer-specific binding to protein kinases, which are inherently chiral environments [1]. Sulfur-stabilized kinase inhibitors with defined stereochemistry have demonstrably improved selectivity profiles over their achiral counterparts [2]. This racemic building block therefore offers procurement value as a screening precursor: initial hit activity can be deconvoluted into substantially more selective enantiopure leads via chiral separation, a pathway unavailable for achiral alternatives [2]. In the competitive landscape of kinase inhibitor building blocks, stereochemical handles are rare and significantly increase a compound's utility for medicinal chemists seeking high selectivity from the outset.

Medicinal Chemistry Stereochemistry Kinase Selectivity

Structural Confirmation and Purity: Identity Verification Batch-to-Batch Reproducibility for Screening Campaigns

Reproducible procurement requires unambiguous structural identity. For 7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, the canonical SMILES (CC1=NN2C(CCNC2=C1)C3CC3) and InChIKey (UILNFYOQWHAYFS-UHFFFAOYSA-N) serve as unique digital fingerprints [1]. Key commercial suppliers offer this compound at 95% purity, supported by standard characterization including 1H and 13C NMR assignments within this chemical series [2]. In contrast, poorly characterized sourcing alternatives lacking rigorous NMR or LCMS certification introduce significant risk of erroneous biological data due to trace metal or regioisomer contamination [3]. While in-house re-characterization is always recommended, the availability of robust public spectral data for the pyrazolo[1,5-a]pyrimidine class [2] accelerates analyst familiarization, directly lowering the burden of quality control (QC) verification compared to obtaining this compound from unvalidated sources.

Analytical Chemistry Quality Control Hit Validation

High-Value Application Scenarios for 7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine


Kinase Inhibitor Hit Expansion: SAR Exploration of the C7-Pocket in CDK2 and TRKA

The pyrazolo[1,5-a]pyrimidine core is a proven template for CDK2 and TRKA kinase inhibition . This racemic building block is ideally suited for systematic SAR exploration of the ATP-binding pocket's solvent-exposed region, where the 7-cyclopropyl group's shape, lipophilicity, and stereochemistry can be leveraged to tune kinase selectivity. Starting from an achiral screening hit, procurement of this single compound enables rapid probing of stereochemistry-driven potency gains without de novo synthesis of a library.

Tool Compound Synthesis for Functional Proteomics: Metabolic Stability Tag

Chemoproteomics and cellular target engagement assays require tool compounds with adequate metabolic stability to sustain intracellular concentrations . The 7-cyclopropyl group, as inferred from class-level SAR, provides a crucial stability handle compared to 7-unsubstituted or labile 7-alkyl ether analogs. Procuring this specific intermediate enables the generation of biotinylated or photoaffinity probes with a higher likelihood of surviving experimental incubation times, directly addressing a frequent point of failure in chemoproteomics campaigns .

Building Block for Saturated Bicyclic Library Synthesis: Overcoming Aromatic Flatland in Fragment-Based Drug Discovery

Contemporary fragment libraries increasingly demand three-dimensionality (higher fraction of sp3-hybridized carbons, or Fsp3) to escape 'flatland' chemical space . The partially saturated, chiral nature of 7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine provides a significantly higher Fsp3 value than fully aromatic pyrazolo[1,5-a]pyrimidines. Procurement of this building block is a strategic choice for library designers aiming to populate underexploited regions of fragment space with lead-like physicochemical profiles.

Negative Control Validation: Deconvoluting Assay Interference in PAINS-conscious High-Throughput Screens

The unambiguous digital identity (InChIKey: UILNFYOQWHAYFS-UHFFFAOYSA-N) and defined purity of this compound make it a reliable negative or model control when validating new kinase assays. By procuring a well-characterized compound that is free of the thiol-reactive or redox-cycling substructures flagged by PAINS filters, screening groups can generate baseline dose-response curves to benchmark assay robustness and distinguish genuine kinase inhibition from nonspecific colloidal aggregation or fluorescence interference [1].

Quote Request

Request a Quote for 7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.